2-(2-Methyl-benzyl)-isothiourea
Overview
Description
2-(2-Methyl-benzyl)-isothiourea is an organic compound that belongs to the class of isothioureas It is characterized by the presence of a benzyl group substituted with a methyl group at the ortho position and an isothiourea functional group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing an imidazole moiety, which is similar to isothiourea, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzylic compounds, which include 2-(2-methyl-benzyl)-isothiourea, typically undergo reactions via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzylic compounds, which include this compound, are known to undergo reactions at the benzylic position, which can lead to various downstream effects .
Result of Action
Compounds containing an imidazole moiety, which is similar to isothiourea, have been reported to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-benzyl)-isothiourea typically involves the reaction of 2-methylbenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Methylbenzyl chloride+Thiourea→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzyl)-isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea group to thiourea or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
2-(2-Methyl-benzyl)-isothiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzylamine
- 2-Methylbenzyl chloride
- 2-Methylbenzyl alcohol
Comparison
2-(2-Methyl-benzyl)-isothiourea is unique due to the presence of the isothiourea functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-Methylbenzylamine and 2-Methylbenzyl chloride are primarily used as intermediates in organic synthesis, this compound has potential therapeutic applications due to its ability to interact with biological targets.
Properties
IUPAC Name |
(2-methylphenyl)methyl carbamimidothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJRGZBAITSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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